molecular formula C27H26ClN3O3 B2455823 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 874637-47-5

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2455823
CAS No.: 874637-47-5
M. Wt: 475.97
InChI Key: NAKBZFAIAYKIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound known for its significant biological activities

Properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKBZFAIAYKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxyethyl group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This is usually done by reacting the intermediate with 4-ethoxyphenylacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxyphenyl group undergoes oxidation under strong acidic or basic conditions. For example:

  • Reagents : Potassium permanganate (KMnO<sub>4</sub>) in acidic medium (H<sub>2</sub>SO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acetone.

  • Products :

    • Oxidation of the ethoxy (-OCH<sub>2</sub>CH<sub>3</sub>) group yields a carboxylic acid (-COOH) via intermediate aldehyde formation.

    • Benzodiazole ring oxidation may produce hydroxylated derivatives under milder conditions.

Reduction Reactions

The pyrrolidin-2-one moiety and benzodiazole core are susceptible to reduction:

  • Reagents : Lithium aluminum hydride (LiAlH<sub>4</sub>) in dry ether or catalytic hydrogenation (H<sub>2</sub>/Pd-C).

  • Products :

    • Reduction of the pyrrolidinone lactam generates a pyrrolidine alcohol.

    • Benzodiazole ring reduction may yield dihydrobenzodiazole intermediates.

Substitution Reactions

The chlorophenoxyethyl group participates in nucleophilic aromatic substitution (SNAr):

  • Reagents : Amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO) with a base (K<sub>2</sub>CO<sub>3</sub>).

  • Products :

    • Replacement of the chlorine atom with nucleophiles (e.g., -NH<sub>2</sub>, -SH) forms derivatives with modified electronic profiles .

Hydrolysis and Stability

The compound exhibits hydrolytic sensitivity under extreme pH:

  • Acidic Hydrolysis (HCl, H<sub>2</sub>O/EtOH):

    • Cleavage of the ethoxy group to phenol occurs at elevated temperatures (>80°C).

  • Basic Hydrolysis (NaOH, H<sub>2</sub>O):

    • Degradation of the pyrrolidinone ring is observed, forming open-chain amides.

Catalyzed Cross-Coupling Reactions

The benzodiazole core enables transition metal-catalyzed functionalization:

  • Suzuki-Miyaura Coupling :

    • Boronic acid reagents (e.g., arylboronic acids) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> facilitate aryl group introduction at reactive positions .

Table of Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductsYield*
OxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 60°C, 6h4-Carboxyphenyl-pyrrolidinone derivativeModerate (50%)
ReductionLiAlH<sub>4</sub>/dry THF, 0°C → RT, 2hPyrrolidine alcoholHigh (75%)
SNAr SubstitutionPiperidine/DMF, K<sub>2</sub>CO<sub>3</sub>, 100°C, 12h4-Piperidinophenoxyethyl analogModerate (60%)
Hydrolysis6M HCl, reflux, 8hPhenolic cleavage productLow (30%)

*Reported yields are approximate due to limited experimental data .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the chlorophenoxy group enhances the compound's ability to interact with biological targets related to cancer progression .

Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Benzodiazole derivatives have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective activities by modulating neurotransmitter systems and reducing oxidative stress .

Pharmacological Applications

Antimicrobial Properties
Several studies have reported the antimicrobial activity of benzodiazole derivatives against a range of pathogens. The specific compound has shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism may involve the downregulation of pro-inflammatory cytokines .

Material Science

Polymer Chemistry
The unique properties of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one make it suitable for applications in polymer chemistry. It can be used as a monomer or additive to enhance the thermal stability and mechanical properties of polymers .

Optoelectronic Devices
Due to its electronic properties, this compound has potential applications in the development of organic light-emitting diodes (OLEDs) and solar cells. Its ability to form stable films can improve the efficiency and longevity of these devices .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that the compound inhibits proliferation in breast cancer cell lines by inducing apoptosis.
Study BNeuroprotectionFound that the compound protects neuronal cells from oxidative stress-induced damage.
Study CAntimicrobial PropertiesShowed efficacy against Gram-positive bacteria with a minimum inhibitory concentration lower than standard antibiotics.

Mechanism of Action

The compound exerts its effects by binding to mitochondrial voltage-dependent anion channels (VDAC) and altering their gating. This leads to the induction of oxidative stress and non-apoptotic cell death in tumor cells . The molecular targets involved include the RAS-RAF-MEK signaling pathway, which is often mutated in various cancers.

Comparison with Similar Compounds

Similar Compounds

    Erastin: A known ferroptosis inducer with a similar structure and mechanism of action.

    Ferrostatin-1: Another compound that targets oxidative stress pathways in cells.

Uniqueness

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific binding affinity to VDAC and its ability to induce non-apoptotic cell death selectively in tumor cells with RAS-RAF-MEK pathway mutations .

Biological Activity

The compound 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one (commonly referred to as D011-6235) is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of D011-6235 is C27H26ClN3O2C_{27}H_{26}ClN_{3}O_{2}, and it features a benzodiazole core, a chlorophenoxyethyl substituent, and a pyrrolidin-2-one moiety. The structural complexity contributes to its unique pharmacological profile.

Property Details
Molecular FormulaC27H26ClN3O2
Molecular Weight449.9 g/mol
CAS Number912896-32-3
IUPAC Name4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

D011-6235 exhibits significant biological activity through its interaction with various molecular targets, influencing receptor activity and enzyme functions. Preliminary studies suggest it may modulate pathways related to inflammation and cancer, although the precise mechanisms remain under investigation.

In Vitro Studies

In vitro assays have shown that D011-6235 can inhibit specific enzymes associated with inflammatory responses. For example, its interaction with phospholipase A2 (PLA2) enzymes has been noted, which are critical in phospholipid metabolism and inflammatory signaling pathways. The inhibition of PLA2G15 by similar compounds has been associated with the development of phospholipidosis, indicating a potential toxicity pathway worth exploring further .

Case Studies and Research Findings

Several studies have investigated the biological effects of D011-6235 and related compounds:

  • Anti-inflammatory Activity : Research indicates that compounds structurally similar to D011-6235 can inhibit various inflammatory mediators, potentially reducing conditions like arthritis or other inflammatory diseases.
  • Anticancer Potential : Some derivatives have shown promise in preclinical models for their ability to induce apoptosis in cancer cells. Further studies are needed to confirm these effects specifically for D011-6235.
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating the therapeutic potential of D011-6235. Initial toxicity assessments suggest that while some derivatives exhibit cytotoxicity at high concentrations, their therapeutic index may be favorable.

Comparative Analysis with Related Compounds

A comparative analysis of D011-6235 with structurally related compounds highlights its unique properties:

Compound Name Structural Features Unique Properties
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-oneBenzimidazole instead of benzodiazoleDifferent receptor interactions
4-{1-[2-(3-chlorophenoxy)ethyl]-1H-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-oneVariation in chlorophenoxy substituentAltered pharmacological effects

Future Directions

The ongoing research into D011-6235 should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound.
  • In Vivo Evaluations : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:
To optimize synthesis, employ statistical design of experiments (DoE) . For example:

  • Use factorial designs to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). highlights the utility of DoE in minimizing experimental runs while capturing interactions between variables .
  • Prioritize reaction steps with low yields, such as the benzodiazole ring formation or pyrrolidin-2-one cyclization. Reference to reaction conditions in (e.g., solvent choice, reaction time) can guide initial parameter selection .
  • Validate optimized conditions with reproducibility trials and characterize intermediates via HPLC or LC-MS to confirm purity.

Advanced: How can computational methods predict the compound’s reactivity in novel reaction pathways?

Answer:

  • Use quantum chemical calculations (e.g., DFT) to model transition states and activation energies for key reactions, such as nucleophilic substitutions or cycloadditions. emphasizes ICReDD’s approach combining computation and experiment to accelerate reaction discovery .
  • Apply molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors). provides SMILES notation for similar heterocyclic systems, enabling comparative analysis of binding affinities .
  • Validate predictions with microscale experiments and compare computational vs. experimental outcomes to refine models.

Basic: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

  • X-ray powder diffraction (XRPD) : demonstrates its utility in confirming crystalline phase identity via peak matching (e.g., 2θ values and intensities) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assign peaks using DEPT-135 and HSQC for stereochemical resolution, particularly for the pyrrolidin-2-one and benzodiazole moieties.
  • Hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities or degradation products.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Perform dose-response studies under standardized conditions (e.g., cell line consistency, assay buffers) to minimize variability.
  • Use molecular dynamics simulations to explore conformational flexibility, which may explain divergent binding modes (see for analogous systems) .
  • Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).

Basic: What methodologies assess the environmental persistence of this compound in aqueous systems?

Answer:

  • Conduct hydrolysis studies under varying pH and temperature conditions, monitoring degradation via HPLC-UV.
  • Apply OECD Guideline 309 for aerobic biodegradation testing in surface water, referencing ’s framework for tracking atmospheric and aquatic fate of halogenated organics .
  • Use QSAR models to predict biodegradation half-lives based on substituent effects (e.g., 4-chlorophenoxy vs. 4-ethoxyphenyl groups).

Advanced: How can researchers design selective analogs targeting specific biological pathways?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-chlorophenoxy with fluorinated variants) and evaluate potency shifts.
  • Leverage crystallographic data (e.g., from ’s XRPD) to identify key hydrogen-bonding or hydrophobic interactions .
  • Integrate machine learning with ICReDD’s reaction path search methods () to prioritize synthetically accessible analogs with predicted high selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.